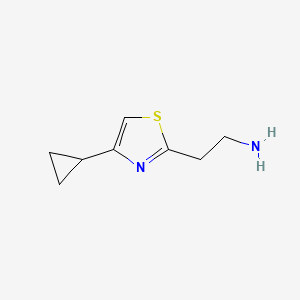
1,1,2,2,3,3,6,7,7,7-Decafluoro-1-hydroxy-5,6-bis(trifluoromethyl)heptan-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "1,1,2,2,3,3,6,7,7,7-Decafluoro-1-hydroxy-5,6-bis(trifluoromethyl)heptan-4-one" is a highly fluorinated organic molecule. While the specific compound is not directly mentioned in the provided papers, the research on related polyfluorinated compounds offers insights into the chemical behavior and synthesis of such complex fluorinated structures.
Synthesis Analysis
The synthesis of complex fluorinated compounds often involves multi-step reactions with careful control of conditions to avoid unwanted side reactions. For instance, the synthesis of a fluorinated aromatic diamine monomer was achieved by coupling a trifluoromethyl-substituted acetophenone with a nitrophenyl ether, followed by reduction . Similarly, the synthesis of a diarylheptanoid compound was accomplished starting from 4-methoxycinnamic acid, indicating the versatility of starting materials in the synthesis of fluorinated compounds .
Molecular Structure Analysis
The molecular structure of fluorinated compounds is characterized by the presence of multiple fluorine atoms, which can significantly influence the physical and chemical properties of the molecule. For example, the presence of fluorine can affect the acidity, as seen in the case of bis((trifluoromethyl)sulfonyl)amine, where deprotonation leads to electron delocalization and a shortening of the S–N bond .
Chemical Reactions Analysis
Fluorinated compounds can undergo various chemical reactions, including nucleophilic attacks and radical reactions. For instance, hexafluorobicyclo[2,2,1]hept-2,5-diene was shown to react with sodium methoxide, leading to the formation of methoxy-substituted fluorinated compounds . Additionally, the reductive addition-elimination of decafluorocyclohepta-1,3-diene with sodium borohydride resulted in a mixture of nonafluorocyclohepta-dienes .
Physical and Chemical Properties Analysis
The introduction of fluorine atoms into organic compounds typically results in high thermal stability and solubility in polar organic solvents. For example, fluorinated polyimides derived from a fluorinated diamine exhibited good solubility in various solvents and high thermal stability, with glass transition temperatures ranging from 223–225°C . The presence of fluorine also affects the acidity and reactivity of compounds, as demonstrated by the gas-phase acidity of bis((trifluoromethyl)sulfonyl)amine .
Applications De Recherche Scientifique
Synthesis and Reactivity : This compound is involved in the synthesis of various polyfluorobicyclo compounds and shows unique reactivity patterns. For example, synthetically useful carbanionic intermediates have been generated from related polyfluorobicyclo compounds, leading to the preparation of various derivatives (Brown et al., 1972, Journal of The Chemical Society-perkin Transactions 1).
Fluorocyclisation : Fluorocyclisation reactions of related compounds have led to the formation of bicyclic and tricyclic fluoroethers, indicating the potential of such compounds in creating complex molecular structures (Pustovit et al., 1997, Journal of Fluorine Chemistry).
Metal Complex Formation : Compounds in this family have been shown to react with metal carbonyls, forming various metal complexes. This highlights their potential in organometallic chemistry (Bursics et al., 1976, Journal of Fluorine Chemistry).
Poly(ionic liquid)s : They are used in the synthesis of poly(ionic liquid)s which have demonstrated fast and reversible CO2 sorption properties, suggesting applications in gas separation and storage (Mineo et al., 2012, Polymers for Advanced Technologies).
Ligand in Metal Complexes : These compounds can act as ligands in metal complexes, as demonstrated in studies involving perfluorinated diene ligands (Lentz & Patzschke, 2004, Zeitschrift für anorganische und allgemeine Chemie).
Polyfluorocompounds and Bicyclic Compounds : Studies have focused on the creation of bicyclic compounds derived from nonafluorocyclohepta dienes, illustrating the versatility of these compounds in synthesizing complex fluorinated structures (Dodsworth et al., 1984, Journal of Fluorine Chemistry).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for compound 1,1,2,2,3,3,6,7,7,7-Decafluoro-1-hydroxy-5,6-bis(trifluoromethyl)heptan-4-one involves the conversion of a starting material to an intermediate, which is then further reacted to form the final product. The key steps in the synthesis pathway include the introduction of fluorine atoms, the addition of a hydroxyl group, and the incorporation of trifluoromethyl groups.", "Starting Materials": [ "1,1,2,2,3,3-Hexafluoropropan-2-ol", "Sodium hydroxide", "Hydrogen fluoride", "Trifluoromethyl iodide", "Sodium iodide", "Potassium carbonate", "4-Heptanone" ], "Reaction": [ "Step 1: Conversion of 1,1,2,2,3,3-Hexafluoropropan-2-ol to 1,1,2,2,3,3,6,7,7,7-Decafluoro-4-heptanone using hydrogen fluoride and trifluoromethyl iodide as reagents.", "Step 2: Conversion of 1,1,2,2,3,3,6,7,7,7-Decafluoro-4-heptanone to 1,1,2,2,3,3,6,7,7,7-Decafluoro-1-hydroxy-4-heptanone using sodium hydroxide as a reagent.", "Step 3: Conversion of 1,1,2,2,3,3,6,7,7,7-Decafluoro-1-hydroxy-4-heptanone to 1,1,2,2,3,3,6,7,7,7-Decafluoro-1-hydroxy-5,6-bis(trifluoromethyl)heptan-4-one using trifluoromethyl iodide and sodium iodide as reagents in the presence of potassium carbonate as a base." ] } | |
Numéro CAS |
1980008-22-7 |
Formule moléculaire |
C9H2F16O2 |
Poids moléculaire |
446.087 |
Nom IUPAC |
1,1,2,2,3,3,6,7,7,7-decafluoro-1-hydroxy-5,6-bis(trifluoromethyl)heptan-4-one |
InChI |
InChI=1S/C9H2F16O2/c10-3(7(18,19)20,8(21,22)23)1(5(13,14)15)2(26)4(11,12)6(16,17)9(24,25)27/h1,27H |
Clé InChI |
DPPIEXSGZYVZJT-UHFFFAOYSA-N |
SMILES |
C(C(=O)C(C(C(O)(F)F)(F)F)(F)F)(C(C(F)(F)F)(C(F)(F)F)F)C(F)(F)F |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,4-Dimethyl-6-[4-(6-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B3002630.png)
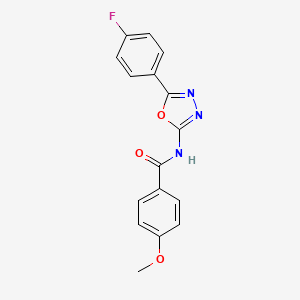
![3-methyl-N-(4-(methylthio)benzo[d]thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B3002634.png)
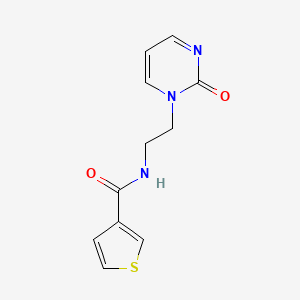
![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)thiophene-3-carboxamide](/img/structure/B3002639.png)

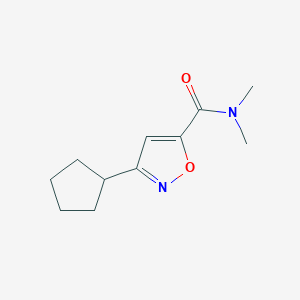
![4-ethoxy-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzamide](/img/structure/B3002644.png)
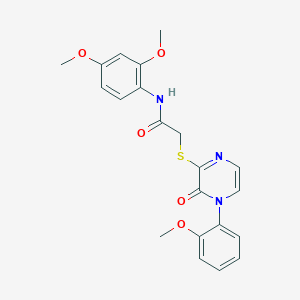



![2-[[1-(5-Chloropyridin-2-yl)piperidin-3-yl]methoxy]-5-methylpyrimidine](/img/structure/B3002650.png)
